molecular formula C12H22N2O4 B13415798 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester CAS No. 1219357-31-9

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester

Cat. No.: B13415798
CAS No.: 1219357-31-9
M. Wt: 258.31 g/mol
InChI Key: YGLGJWJSCISLPZ-UHFFFAOYSA-N
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Description

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester (hereafter referred to as the "target compound") is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 4-position and a methyl ester at the 2-carboxylic acid position. This compound is widely utilized in organic synthesis, particularly in peptide and heterocyclic chemistry, due to the Boc group’s stability under basic conditions and selective cleavage under acidic conditions. The methyl ester moiety enhances solubility in non-polar solvents and facilitates further derivatization via hydrolysis or transesterification.

Properties

CAS No.

1219357-31-9

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)

InChI Key

YGLGJWJSCISLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Boc Protection Followed by Esterification

One common approach starts with piperidine-2-carboxylic acid, which undergoes Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperature (0 °C) and then allowed to warm to room temperature for several hours.

Reaction conditions:

  • Reagents: Boc anhydride, triethylamine
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0 °C to room temperature
  • Time: ~16 hours

After Boc protection, the carboxylic acid is esterified to the methyl ester using one of the following methods:

  • Methyl iodide and potassium carbonate in DMF: The Boc-protected acid is treated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at room temperature for about 3 hours. The reaction mixture is then worked up by aqueous extraction and purified by column chromatography.

  • Trimethylsilyl diazomethane in methanol/acetonitrile: The Boc-protected acid is suspended in a mixture of acetonitrile and methanol, and trimethylsilyl diazomethane solution is added dropwise at 0 °C. The reaction proceeds for several hours at room temperature, followed by solvent removal and purification.

Yields: These methods typically afford the methyl ester in high yields (up to 99% for Boc protection and around 90% for esterification) with good purity.

Esterification Followed by Boc Protection

Alternatively, the esterification can be performed first on piperidine-2-carboxylic acid to form the methyl ester, followed by Boc protection of the amino group. This sequence may be chosen depending on the availability of reagents or desired reaction conditions.

Synthetic Route Summary with Data

Method Step 1 Step 2 Reagents Solvent Temperature Yield (%) Notes
Method 1 Boc protection of piperidine-2-carboxylic acid Esterification Boc anhydride, triethylamine; then methyl iodide, K2CO3 DCM; then DMF 0 °C to RT; RT Boc protection: 99%; Esterification: ~85-90% Column chromatography purification
Method 2 Esterification of acid Boc protection Trimethylsilyl diazomethane; then Boc anhydride, base Methanol/acetonitrile; then DCM 0 °C to RT; RT Esterification: 90%; Boc protection: 95% Mild conditions, good purity
Method 3 Direct Boc protection and methylation in one pot (reported in literature) - Boc anhydride, methyl iodide, base Mixed solvents RT Moderate to high yields Less common, requires optimization

Mechanistic and Practical Considerations

  • Boc Protection: The amino group reacts with Boc anhydride in the presence of a base to form the carbamate, protecting the amine from undesired reactions during subsequent steps.

  • Esterification: Alkylation of the carboxylate anion with methyl iodide or methylation with trimethylsilyl diazomethane converts the acid to the methyl ester, increasing lipophilicity and facilitating purification.

  • Purification: Column chromatography using silica gel with eluents such as chloroform/methanol mixtures is standard to obtain pure product.

  • Reaction Monitoring: NMR spectroscopy (1H, 13C) is used to confirm the structure and purity of intermediates and final products.

Representative Spectroscopic Data

Spectroscopy Data (Typical)
1H NMR (600 MHz, CDCl3) δ 3.99 (s, 2H, CH2), 3.67 (s, 3H, OCH3), 2.82 (t, J=12.4 Hz, 2H), 1.44 (s, 9H, Boc tert-butyl)
13C NMR (151 MHz, CDCl3) δ 174.9 (C=O ester), 154.6 (C=O Boc), 79.5 (C tert-butyl), 51.7 (OCH3), 41.0 (CH2 piperidine), 28.4 (tert-butyl methyls)

Research Findings and Comparative Analysis

  • The synthetic methods described in the literature demonstrate that the Boc protection step is highly efficient and selective, with yields near quantitative under mild conditions.

  • Esterification using methyl iodide and potassium carbonate in DMF is a robust method but requires careful handling of methyl iodide due to its toxicity.

  • Trimethylsilyl diazomethane offers a safer alternative to diazomethane for methyl ester formation, with comparable yields and fewer safety concerns.

  • Solvent choice and reaction temperature significantly affect regioselectivity and yield in related amino acid derivative syntheses, as demonstrated in pyrazole derivatives synthesis studies, which can inform optimization for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .

Scientific Research Applications

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester involves the protection of amino groups with the Boc group. This protection is crucial in multi-step organic syntheses, as it prevents unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The target compound shares functional and structural similarities with several piperidine- and ester-containing derivatives. Below is a comparative analysis based on structural features, protective groups, and reactivity:

Table 1: Key Structural and Functional Comparisons
Compound Name Protective Groups Key Structural Features Reactivity Insights
4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester (Target) Boc (4-NH), Methyl ester (2-COOCH₃) Piperidine ring with Boc-protected amine and methyl ester Boc cleaved by acids (e.g., TFA); methyl ester hydrolyzes under basic conditions.
2-(4-Tert-butoxycarbonylaminopiperidine-1-carbonyl)pyrrolidine-1-carboxylic acid benzyl ester Boc (4-NH), Benzyl ester (COOBn) Piperidine-pyrrolidine hybrid with benzyl ester Benzyl ester requires hydrogenolysis; Boc stability aligns with target compound.
4-(Benzyloxycarbonylamino-methoxycarbonyl-methylene)-piperidine-1-carboxylic acid tert-butyl ester Z (benzyloxycarbonyl), tert-butyl ester Piperidine with Z-protected amine and tert-butyl ester Z group cleaved by H₂/Pd; tert-butyl ester stable to bases but cleaved by acids.
4-{3-[...]propylamino}-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester Boc (tert-butyl ester) Bipiperidinyl structure with Boc protection Enhanced steric hindrance may slow reactivity; Boc cleavage similar to target.

Functional Group Reactivity and Stability

Boc vs. Benzyloxycarbonyl (Z) Protection :

  • The Boc group in the target compound provides stability under basic and nucleophilic conditions but is labile in acidic environments (e.g., trifluoroacetic acid) .
  • In contrast, the Z group (benzyloxycarbonyl) in analogues requires catalytic hydrogenation for cleavage, making it less suitable for acid-sensitive substrates .

Ester Moieties :

  • The methyl ester in the target compound hydrolyzes readily under basic conditions (e.g., NaOH/MeOH), enabling conversion to carboxylic acids.
  • Benzyl esters (as in ’s compound) exhibit higher stability to bases but necessitate harsher conditions (e.g., H₂/Pd) for removal .

Bipiperidinyl derivatives () may enhance lipophilicity, affecting solubility and membrane permeability .

Research Findings and Implications

Protective Group Strategies :

  • The Boc group’s orthogonal stability relative to Z or methyl esters allows sequential deprotection in complex syntheses.
  • Methyl esters offer a balance between reactivity and ease of analysis, as demonstrated in GC-MS studies of analogous esters .

Biological Relevance :

  • Piperidine derivatives with ester functionalities are prevalent in drug discovery (e.g., protease inhibitors). The target compound’s structural flexibility makes it a versatile intermediate for such applications.

Biological Activity

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester (commonly referred to as Boc-amino-piperidine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
  • Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methyl ester functionality.

Biological Activity Overview

The biological activity of Boc-amino-piperidine is primarily linked to its role as an enzyme inhibitor and its potential therapeutic applications in various diseases, particularly in cancer and neurodegenerative disorders.

Boc-amino-piperidine acts by interacting with specific molecular targets such as enzymes and receptors, altering their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit arginase, an enzyme implicated in cancer progression .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exert protective effects against neurodegenerative processes, such as those induced by amyloid-beta peptides in Alzheimer's disease models .

Case Studies

  • Enzyme Inhibition Studies :
    • A study highlighted the compound's ability to inhibit arginase activity selectively, which is crucial for developing targeted cancer therapies. This selectivity minimizes toxicity while enhancing therapeutic efficacy .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that Boc-amino-piperidine derivatives could protect astrocytes from amyloid-beta-induced toxicity. When treated with the compound, cell viability improved significantly compared to untreated controls, indicating potential use in Alzheimer's disease treatment .
  • Synthesis and Characterization :
    • The synthesis of Boc-amino-piperidine involves straightforward chemical reactions yielding high enantiomeric purity. The structural elucidation was confirmed using NMR spectroscopy and mass spectrometry techniques .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Boc-amino-piperidineInhibits arginase; neuroprotectiveEnzyme inhibition; receptor interaction
Methyl 2-(Boc-amino)propanoateAntimicrobial propertiesBinds to bacterial enzymes
4-Hydroxy-3-methylpyridineAntioxidant effectsScavenges free radicals

Q & A

Q. What are the critical steps and optimization parameters in synthesizing 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester?

The synthesis typically involves:

  • Piperidine ring formation via cyclization of precursors under controlled pH and temperature.
  • Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions (e.g., THF or DCM) .
  • Esterification of the carboxylic acid using methyl chloroformate or methanol/H₂SO₄. Key parameters include reaction time (6–24 hours), temperature (0–25°C), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the ester product .

Q. How can the tert-butoxycarbonyl (Boc) protecting group be selectively removed without degrading the methyl ester?

The Boc group is cleaved under acidic conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, 1–2 hours) selectively removes Boc while preserving the methyl ester .
  • Alternative: HCl in dioxane (4M, 30 minutes) for milder deprotection. Neutralization with aqueous NaHCO₃ followed by extraction ensures product stability .

Q. What purification methods are recommended for isolating high-purity 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester?

  • Flash chromatography with silica gel and a gradient eluent (e.g., hexane:EtOAc 7:3 to 1:1) resolves Boc-protected intermediates from unreacted starting materials.
  • Recrystallization from ethanol/water (1:1) improves crystallinity and purity (>95%) .
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) is used for analytical validation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the piperidine ring in this compound?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization.
  • Asymmetric catalysis : Employ palladium complexes with BINAP ligands for stereocontrol during ring closure .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How does the compound’s stability vary in polar aprotic solvents like DMSO, and how can decomposition be monitored?

  • DMSO stability : The Boc group hydrolyzes slowly in DMSO at room temperature (48-hour half-life).
  • Monitoring : Track decomposition via ¹H NMR (disappearance of Boc methyl singlet at δ 1.4 ppm) or LC-MS .
  • Mitigation : Store the compound in anhydrous DMSO at –20°C and use within 72 hours .

Q. What precautions are essential for handling this compound due to its toxicity profile?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of dust/volatiles (H335: respiratory irritant).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. How can researchers resolve contradictions in reported yields for its synthetic pathways?

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify optimal conditions .
  • Reproducibility checks : Validate literature methods using high-purity reagents and inert atmospheres (Ar/N₂).
  • Analytical rigor : Use quantitative NMR or internal standards (e.g., 1,3,5-trimethoxybenzene) to calibrate yields .

Q. Which analytical techniques best characterize its structural and stereochemical integrity?

  • NMR : ¹³C NMR confirms Boc and ester carbonyl signals (δ 155–165 ppm). NOESY detects piperidine chair conformation .
  • HPLC-MS : ESI-MS ([M+H]⁺) verifies molecular weight, while chiral HPLC (Chiralpak IA column) resolves enantiomers .
  • X-ray crystallography : Resolves absolute configuration for stereospecific derivatives .

Q. What experimental approaches identify its biological targets in drug discovery?

  • Surface plasmon resonance (SPR) : Screen binding to receptors like GABA transporters or ion channels .
  • Cellular assays : Measure inhibition of enzymatic activity (e.g., proteases) using fluorogenic substrates .
  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • DFT calculations : Predict metabolic sites (e.g., ester hydrolysis) and guide structural modifications .
  • MD simulations : Assess membrane permeability (logP) and solubility in lipid bilayers.
  • ADMET prediction : Use SwissADME to optimize bioavailability and reduce toxicity risks .

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